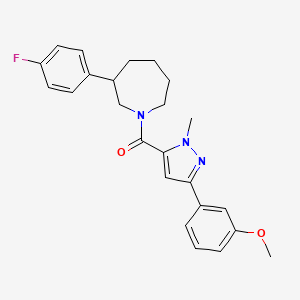
(3-(4-fluorophenyl)azepan-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(4-fluorophenyl)azepan-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a synthetic organic compound known for its intricate structure, which combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-fluorophenyl)azepan-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone typically involves multi-step organic synthesis:
Formation of the azepane ring: : Starting from 4-fluorobenzene, various cyclization reactions are employed.
Coupling with 3-(3-methoxyphenyl)-1-methyl-1H-pyrazole: : Using coupling agents like EDCI or DCC under inert conditions.
Industrial Production Methods
Industrial production mirrors lab-scale synthesis but with optimizations for yield and purity:
Continuous flow reactors: : Enhance reaction efficiency.
Catalysis: : Employing catalysts for selective transformation steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The methoxy group and the azepane ring can be targets.
Reduction: : Potentially at the fluorophenyl group.
Substitution: : The methoxy group is a good leaving group under certain conditions.
Common Reagents and Conditions
Oxidation: : Using mCPBA or similar peroxides.
Reduction: : Employing LiAlH4 or other reducing agents.
Substitution: : Halogens or other nucleophiles in presence of base like NaH.
Major Products
Oxidation yields carbonyl derivatives. Reduction and substitution reactions yield various derivatives based on the introduced groups.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: : Potential as a pharmacophore in drug design.
Materials Science: : Use in the design of organic electronics.
Biological Studies: : As a probe in chemical biology due to its reactive functional groups.
Industrial Uses: : Intermediate in the synthesis of complex molecules.
Mechanism of Action
The compound's mechanism varies with its application:
Drug Design: : It interacts with molecular targets like enzymes or receptors.
Materials Science: : Acts through its conductive or structural properties.
Biological Studies: : Covalently binds to specific biomolecules, allowing study of molecular interactions.
Comparison with Similar Compounds
Compared to other compounds with similar structures, (3-(4-fluorophenyl)azepan-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone:
Higher reactivity: : Due to the fluorophenyl and pyrazolyl groups.
Unique properties: : Resulting from the combined functional groups.
Similar Compounds
Benzodiazepines: : Similar due to the azepane ring but with different pharmacological properties.
Pyrazole derivatives: : Comparably reactive in biological systems.
There you go: a complete breakdown on the compound you asked for. Anything else on your mind?
Properties
IUPAC Name |
[3-(4-fluorophenyl)azepan-1-yl]-[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O2/c1-27-23(15-22(26-27)18-7-5-8-21(14-18)30-2)24(29)28-13-4-3-6-19(16-28)17-9-11-20(25)12-10-17/h5,7-12,14-15,19H,3-4,6,13,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTPFWMHUCNYNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)N3CCCCC(C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
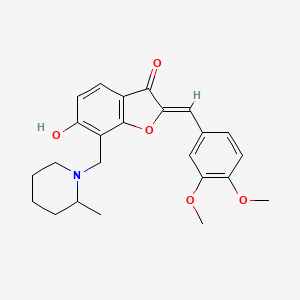

![N-[(thiophen-2-yl)methyl]-4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carboxamide](/img/structure/B2604314.png)
![N-[(5-{[(tert-butylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide](/img/structure/B2604316.png)
![1-(TERT-BUTOXYCARBONYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXYLIC ACID](/img/structure/B2604317.png)
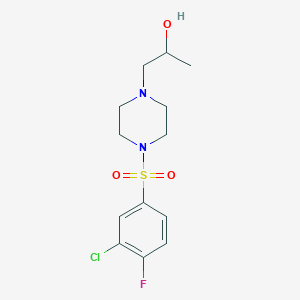
![N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B2604322.png)

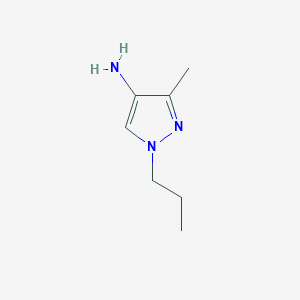
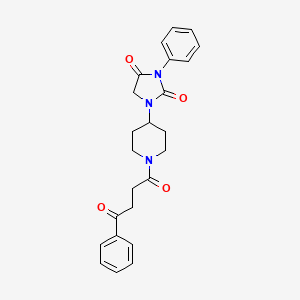
![5-chloro-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2604328.png)

![N-[(furan-2-yl)methyl]-2-{[2-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2604330.png)
![2,3-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2604332.png)
